N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a triazolopyridazine moiety, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, introduction of the trifluoromethyl group, and coupling with the piperidine-3-carboxamide moiety. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with modified functional groups .
Scientific Research Applications
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridazine derivatives, trifluoromethylated compounds, and chlorophenyl-containing molecules. Examples include:
- N-(4-chlorophenyl)-1-[3-(trifluoromethyl)pyrazolo[3,4-d]pyrimidin-6-yl]piperidine-3-carboxamide
- N-(4-chlorophenyl)-1-[3-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl]piperidine-3-carboxamide .
Uniqueness
What sets N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide apart is its unique combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazolopyridazine core provides a versatile scaffold for further modifications and applications .
Properties
Molecular Formula |
C18H16ClF3N6O |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H16ClF3N6O/c19-12-3-5-13(6-4-12)23-16(29)11-2-1-9-27(10-11)15-8-7-14-24-25-17(18(20,21)22)28(14)26-15/h3-8,11H,1-2,9-10H2,(H,23,29) |
InChI Key |
OERGVBNKMWWTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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